molecular formula C28H26N4O3S B2574979 N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536708-36-8

N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2574979
CAS No.: 536708-36-8
M. Wt: 498.6
InChI Key: VGVXZELMNJTBIC-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a synthetic small molecule featuring a pyrimidoindole core fused with a thioacetamide side chain. The compound’s structure includes a 4-ethoxyphenyl substituent at position 3 of the pyrimidoindole scaffold and a 2,5-dimethylphenyl group on the acetamide moiety. This design combines lipophilic (methyl, ethoxy) and hydrogen-bonding (amide, carbonyl) functionalities, making it a candidate for targeting proteins or receptors requiring both hydrophobic and polar interactions .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3S/c1-4-35-20-13-11-19(12-14-20)32-27(34)26-25(21-7-5-6-8-22(21)30-26)31-28(32)36-16-24(33)29-23-15-17(2)9-10-18(23)3/h5-15,30H,4,16H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVXZELMNJTBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=C(C=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and implications for medicinal chemistry based on recent studies.

Chemical Structure and Synthesis

The compound features a pyrimidine core, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, including the formation of thioacetamide derivatives. The structure can be represented as follows:

C28H29N3O3S\text{C}_{28}\text{H}_{29}\text{N}_{3}\text{O}_{3}\text{S}

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of similar pyrimidine derivatives. For instance, compounds derived from pyrimidine have shown effectiveness against various strains of bacteria and fungi. A notable study demonstrated that derivatives with specific substitutions exhibited significant activity against drug-resistant strains of Staphylococcus aureus and Candida species .

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
3hS. aureus66 μM
7E. faeciumNot specified
8fCandida aurisGreater than fluconazole

These findings suggest that this compound may possess similar antimicrobial properties.

Antiviral Activity

The literature indicates that heterocyclic compounds like pyrimidines can also exhibit antiviral activity . For example, certain derivatives have been shown to inhibit viral replication effectively in vitro . The compound may also target viral enzymes or receptors due to its structural features.

The mechanism by which these compounds exert their biological effects often involves interaction with specific biological targets such as enzymes or cell receptors. For instance, pyrimidine derivatives have been noted to inhibit DNA/RNA polymerases and other critical enzymes involved in microbial metabolism .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study highlighted the efficacy of a related compound against methicillin-resistant S. aureus (MRSA), indicating a potential pathway for developing new antibiotics .
  • Antifungal Properties : Another research effort demonstrated the effectiveness of similar compounds against resistant strains of Candida, emphasizing the need for novel antifungal agents in clinical settings .
  • In Vivo Studies : Preliminary in vivo studies showed promising results regarding the safety and efficacy of pyrimidine derivatives in animal models, suggesting further exploration into their therapeutic potential .

Scientific Research Applications

Biological Applications

The compound has shown promise in several biological applications:

1. Antimicrobial Activity

  • Compounds with similar structures have demonstrated significant antimicrobial properties against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans . The presence of the thioacetamide moiety enhances its interaction with microbial targets.

2. Anti-inflammatory Effects

  • Research indicates that this compound can modulate cytokine production in immune cells. For instance, derivatives have been observed to influence the release of interleukin-6 (IL-6) in murine dendritic cells, suggesting potential use in inflammatory diseases .

3. Antitumor Activity

  • There is evidence that pyrimidine derivatives exhibit antitumor properties by inducing apoptosis in cancer cells. The structural features of N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide may facilitate interactions with cellular pathways involved in tumor growth .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following factors play significant roles:

Structural Feature Impact on Activity
Pyrimidine Scaffold Essential for biological activity; enhances binding affinity
Thioacetamide Moiety Increases antimicrobial potency and influences cytokine modulation
Aromatic Substituents Modulate lipophilicity and receptor interactions

Case Studies

Several studies have documented the efficacy of N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide:

  • Antimicrobial Evaluation :
    • A study evaluated the compound's effectiveness against a panel of bacterial strains and fungi. Results indicated a significant reduction in microbial growth at certain concentrations .
  • Cytokine Modulation :
    • In vitro experiments demonstrated that treatment with this compound led to decreased levels of pro-inflammatory cytokines in immune cell cultures .
  • Antitumor Studies :
    • Research involving cancer cell lines showed that the compound induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Substituents (Pyrimidoindole Position 3) Acetamide Substituent Bioactivity Context (if available) Reference
N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide 4-ethoxyphenyl 2,5-dimethylphenyl N/A (hypothesized TLR4/kinase modulation)
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)thio]-N-(4-methylphenyl)acetamide 3-methyl 4-methylphenyl N/A (structural analysis only)
N-Ethyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (Compound 22) Phenyl Ethyl TLR4 ligand (IC₅₀ = 1.2 µM)
2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide 3-methyl 4-(trifluoromethoxy)phenyl N/A (electronic effects studied)

Key Observations:

The 2,5-dimethylphenyl acetamide substituent introduces steric bulk compared to the simpler ethyl group in Compound 22, which may influence target-binding pocket interactions .

Key Observations:

  • The target compound’s synthesis likely follows a similar HATU-mediated amide coupling as in –5, though yields may vary due to steric hindrance from the 2,5-dimethylphenyl group.
  • Microwave-assisted methods () improve reaction efficiency for pyrimidoindole derivatives but require precise temperature control to avoid decomposition .

Bioactivity and Selectivity

TLR4 Ligand Activity (–5):

  • Compound 22 (IC₅₀ = 1.2 µM) demonstrates moderate TLR4 antagonism, while analogs with cyclohexyl (Compound 32) or benzamide (Compound 33) substituents show reduced activity, highlighting the importance of small, nonpolar acetamide groups for TLR4 binding .
  • The target compound’s 4-ethoxyphenyl group may enhance selectivity over off-target kinases due to its bulkier aromatic system compared to 3-methyl or phenyl substituents.

Physicochemical Properties

Table 3: Calculated Molecular Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors/Acceptors Reference
This compound ~507.6 ~3.8 3 donors, 5 acceptors
Compound 22 () 456.06 3.2 2 donors, 5 acceptors
2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide ~534.5 ~4.1 2 donors, 6 acceptors

Key Observations:

  • The trifluoromethoxy analog () has the highest LogP (~4.1), aligning with its enhanced metabolic stability but reduced solubility in aqueous media .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : Optimization can be achieved by adjusting reaction parameters such as solvent polarity (e.g., using DMF for solubility), stoichiometric ratios of reactants (e.g., 1.5:1 molar ratio of chloroacetylated intermediates to precursors), and reaction duration. Monitoring progress via TLC ensures reaction completion, while recrystallization from ethanol or water enhances purity. For example, demonstrates a 72% yield using potassium carbonate as a base and DMF as a solvent .

Q. What spectroscopic techniques are most effective for characterizing the compound’s structure?

  • Methodological Answer : 1H NMR (e.g., δ 13.30 ppm for NH protons in amide groups) and 13C NMR are critical for identifying functional groups and tautomeric forms (e.g., amine:imine ratios observed in ). High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR validates sulfur-containing moieties (C=S, S–C bonds). X-ray crystallography resolves ambiguities in tautomerism, as seen in ’s 50:50 amine:imine equilibrium .

Q. How can solubility challenges be addressed for in vitro assays?

  • Methodological Answer : Use co-solvents like DMSO (10–20% v/v) or surfactants (e.g., Tween-80) to enhance aqueous solubility. Alternatively, synthesize prodrugs by introducing hydrophilic groups (e.g., phosphate esters) to the acetamide or ethoxyphenyl moieties. highlights DMF’s role in solubilizing thiazolidinedione intermediates during synthesis .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) reduce variability in synthesis?

  • Methodological Answer : Apply factorial designs (e.g., 2k-p designs) to test interactions between variables like temperature, solvent type, and catalyst loading. Response surface methodology (RSM) identifies optimal conditions while minimizing trials. emphasizes DoE’s utility in chemical process optimization, reducing experiments by 30–50% while maintaining robustness .

Q. What computational strategies validate reaction mechanisms for this compound?

  • Methodological Answer : Use density functional theory (DFT) to model tautomeric equilibria (e.g., amine vs. imine forms) and transition states in cyclization steps. Molecular dynamics simulations predict solvent effects on reaction pathways. highlights ICReDD’s approach, integrating quantum chemical calculations with experimental validation to accelerate reaction design .

Q. How can structural analogs improve understanding of structure-activity relationships (SAR)?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing 4-ethoxyphenyl with 4-methoxyphenyl or altering the pyrimidoindole core). Test these analogs in bioassays (e.g., enzyme inhibition, cytotoxicity) to map pharmacophore requirements. and provide examples of structural analogs with modified substituents, enabling comparative SAR studies .

Q. How should contradictory data on tautomeric ratios be resolved?

  • Methodological Answer : Re-examine experimental conditions (e.g., solvent polarity, pH) that influence tautomerism. Use variable-temperature NMR to track equilibrium shifts. Cross-validate with X-ray crystallography or computational models (e.g., DFT-based energy minimization). ’s 50:50 amine:imine ratio may shift under different solvents or temperatures, requiring controlled replication .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation?

  • Methodological Answer : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based assays or cytotoxicity against cancer cell lines (e.g., MTT assay). Assess metabolic stability via liver microsome incubations. and describe protocols for testing pyrimidine and acetamide derivatives in similar assays .

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